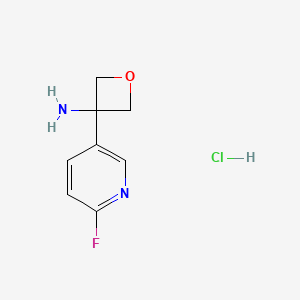
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorinated pyridine ring, an oxetane ring, and an amine group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated pyridine derivative is reacted with an oxetane precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions can introduce new substituents onto the oxetane ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, oxetane derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with enzymes and receptors, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. The amine group can act as a nucleophile or a base, depending on the reaction conditions.
Comparison with Similar Compounds
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is unique due to its combination of fluorinated pyridine, oxetane, and amine functionalities. Similar compounds include:
3-(3-Pyridyl)oxetan-3-amine;hydrochloride: Lacks fluorination.
3-(6-Fluoro-3-pyridyl)ethanol: Contains an alcohol group instead of an oxetane ring.
3-(6-Fluoro-3-pyridyl)amine: Lacks the oxetane ring.
Properties
Molecular Formula |
C8H10ClFN2O |
|---|---|
Molecular Weight |
204.63 g/mol |
IUPAC Name |
3-(6-fluoropyridin-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-7-2-1-6(3-11-7)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H |
InChI Key |
WLZWBBPTTQSNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


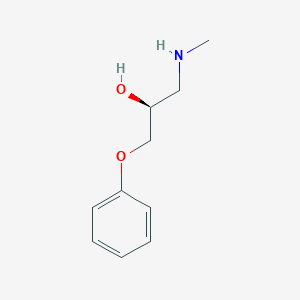

![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
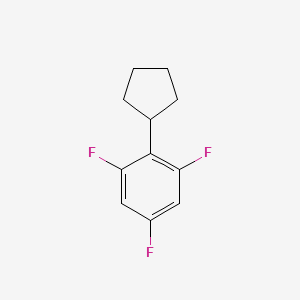

![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)

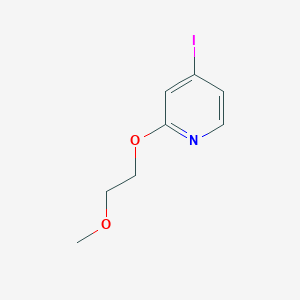
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

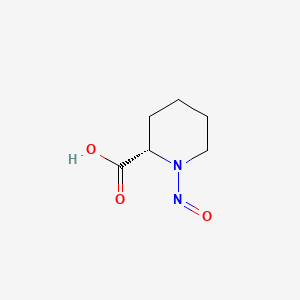
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
